molecular formula C5H5N3O3 B1655638 Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- CAS No. 39928-74-0

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

Cat. No. B1655638
CAS RN: 39928-74-0
M. Wt: 155.11 g/mol
InChI Key: PTLILCRCEWAQGA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron(III) salts in the presence of air to afford iron(II) complexes .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole has a melting point of 36-39 °C (lit.) and a boiling point of 70-74 °C/1 mmHg (lit.) . It is a solid form .

Scientific Research Applications

Imidazole Derivatives

Imidazole and its derivatives are versatile compounds that find applications in various scientific fields . Here are some of the areas where they are utilized:

  • Pharmaceuticals and Agrochemicals

    • Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
    • They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Synthetic Chemistry

    • Imidazoles are key components in functional molecules used in a variety of everyday applications .
    • They are used in the regiocontrolled synthesis of substituted imidazoles .
  • Industry

    • Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
    • They are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Catalysis

    • Imidazoles are utilized in emerging research into catalysis .
    • They have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in the development of dyes for solar cells and other optical applications .
    • They are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Functional Materials

    • Imidazoles are used in the creation of functional materials .
    • For example, 4-Methyl-5-imidazolecarboxaldehyde is suitable for use in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) .
  • Heterocyclic Building Block

    • 1-Methyl-2-imidazolecarboxaldehyde is a heterocyclic building block .
    • It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .
  • Synthesis of Functional Imidazole

    • Imidazoles are key components in functional molecules that are used in a variety of everyday applications .
    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
  • Development of New Drugs

    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Fabrication of Colorimetric Chemosensor

    • Imidazole derivatives are used in the fabrication of colorimetric chemosensors .
  • Synthesis of Tripodal Ligands

    • 1-Methyl-2-imidazolecarboxaldehyde affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) .
    • These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .

Safety And Hazards

Imidazole has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 .

Future Directions

Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, it has a promising future in the development of new drugs .

properties

IUPAC Name

3-methyl-2-nitroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLILCRCEWAQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192975
Record name Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

CAS RN

39928-74-0
Record name 1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-nitroimidazole-4-carbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294741
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Record name Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-NITROIMIDAZOLE-4-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3.15 g. of 1-methyl-2-nitro-5-(1,2-dihydroxyethyl)imidazole in 200 ml. of methanol, a solution of 3.6 g. of NaIO4 in 85 ml. of water is added with stirring. The precipitate which forms is filtered off and washed with methanol which is then added to the filtrate. By evaporation to dryness under vacuum a residue is obtained which is extracted several times with ethyl acetate. After concentration of the collected extracts, a crystalline product is obtained, which after recrystallization from ethyl acetate melts at 114°-115° C. Yield 2.5 g. (96%).
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Synthesis routes and methods IV

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To a solution of 0.15 g. of 1-methyl-2-nitro-5-hydroxymethylimidazole in 20 ml. of benzene, 0.33 g. of MnO2 is added and the reaction mixture is heated on the steambath for 2 hours. After filtration and evaporation to dryness under vacuum, the crude product is crystallized from ethyl acetate and 0.060 g. (40.5%) of 1-methyl-2-nitro-5-imidazolaldehyde is obtained.
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Synthesis routes and methods V

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To a solution of 0.8 g. of 1-methyl-2-nitro-5-styrylimidazole in 300 ml. of methanol, a solution of 1.6 g. of NaIO4 in 40 ml. of water, and 0.02 g. of OsO4 are added. The mixture is stirred at room temperature for 10 hours, then an additional 0.01 g. of OsO4 is added and stirring is carried on for 8 hours. The reaction mixture is filtered and evaporated to dryness under vacuum at room temperature. The residue is extracted with ethyl acetate. After concentration of the resulting solution, 0.325 g. of the product are obtained. Yield 60%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
Reactant of Route 2
Reactant of Route 2
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
Reactant of Route 3
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
Reactant of Route 4
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
Reactant of Route 5
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-
Reactant of Route 6
Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-

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